molecular formula C16H15NaO6S B12665458 Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate CAS No. 83803-87-6

Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate

Cat. No.: B12665458
CAS No.: 83803-87-6
M. Wt: 358.3 g/mol
InChI Key: UOBGNSLGCSKLLK-UHFFFAOYSA-M
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Description

Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate is a chemical compound with the molecular formula C16H15NaO6S. It is known for its unique structure, which includes a benzoyl group, a hydroxyphenoxy group, and a propanesulphonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate typically involves the reaction of 4-benzoyl-3-hydroxyphenol with 3-chloropropanesulfonic acid sodium salt. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites of enzymes, inhibiting their activity. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions, modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(4-benzoyl-3-methoxyphenoxy)propanesulphonate
  • Sodium 3-(4-benzoyl-3-aminophenoxy)propanesulphonate
  • Sodium 3-(4-benzoyl-3-chlorophenoxy)propanesulphonate

Uniqueness

Sodium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.

Properties

CAS No.

83803-87-6

Molecular Formula

C16H15NaO6S

Molecular Weight

358.3 g/mol

IUPAC Name

sodium;3-(4-benzoyl-3-hydroxyphenoxy)propane-1-sulfonate

InChI

InChI=1S/C16H16O6S.Na/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1

InChI Key

UOBGNSLGCSKLLK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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